N-Acetyl-D-galactosamine 4-sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

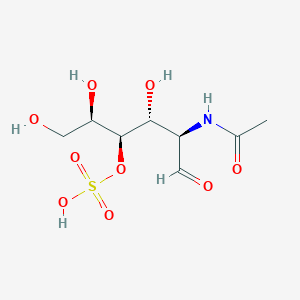

N-acetylgalactosamine 4-sulfate or GalNAc4S , is a sulfated monosaccharide. Its chemical formula is C8H15NO9S, and its molecular weight is approximately 301.27 g/mol . This compound plays crucial roles in various biological processes due to its unique structure.

準備方法

Synthetic Routes::

Chemical Synthesis: The synthesis of 2-deoxy-2-acetamido-β-D-galactose-4-sulfate involves several steps. One common approach starts with galactose, which undergoes selective deoxygenation at the C2 position to form 2-deoxygalactose. Subsequent acetylation and sulfation yield the desired compound.

Enzymatic Synthesis: Enzymes such as sulfotransferases can catalyze the sulfation of galactose derivatives to produce GalNAc4S.

Industrial Production:: Industrial-scale production typically involves chemical synthesis, with modifications to optimize yield and purity.

化学反応の分析

反応::

硫酸化: 主要な反応には、ガラクトースのC4位への硫酸基の付加が含まれます。硫酸化は、その生物活性にとって重要です。

加水分解: GalNAc4Sは、加水分解を受けてガラクトースと硫酸イオンを放出することができます。

酸化還元反応: GalNAc4S自体は比較的安定していますが、より大きな糖複合体の部分である場合、酸化還元反応に関与することができます。

硫酸化: 三酸化硫黄-ピリジン錯体(SO-Py)またはクロロスルホン酸(ClSOH)は、一般的に使用される硫酸化剤です。

加水分解: 酸性条件(例えば、塩酸)は、加水分解を促進します。

酸化還元反応: さまざまな酸化剤または還元剤が使用されることがあります。

主要な生成物:: 硫酸化の主な生成物は、2-デオキシ-2-アセチルアミノ-β-D-ガラクトース-4-硫酸自体です。

4. 科学研究の応用

グリコサミノグリカン(GAGs): GalNAc4Sは、コンドロイチン硫酸とデルマタン硫酸の両方の成分であり、どちらも細胞外マトリックスの重要なGAGです.

生物学的認識: それは、細胞接着、シグナル伝達、タンパク質との相互作用に関与しています。

医学: GalNAc4Sは、ムコ多糖症など、GAG代謝に関連する病気において重要です。

バイオテクノロジー: 酵素アッセイと構造研究の基質として使用されます。

科学的研究の応用

Biochemical Research Applications

N-Acetyl-D-galactosamine 4-sulfate is crucial for studying glycosaminoglycans (GAGs), particularly chondroitin sulfate and dermatan sulfate. Its applications include:

- Substrate for Enzymatic Studies : It serves as a substrate for enzymes such as N-acetylgalactosamine-4-sulfatase, which is essential for the degradation of GAGs. Understanding the activity of this enzyme can provide insights into metabolic disorders like mucopolysaccharidoses .

- Cellular Signaling Studies : The compound influences cell signaling pathways by modifying glycoproteins and glycolipids, impacting cell-cell communication and signaling mechanisms.

- Tumor Biology : Research indicates that this compound plays a role in tumor metastasis. For example, downregulation of the enzyme responsible for its sulfation has been shown to inhibit the invasive capacity of cancer cells, suggesting potential therapeutic targets for anticancer treatments .

Medical Applications

The medical implications of this compound are significant, particularly concerning its role in disease mechanisms:

- Mucopolysaccharidosis : Elevated levels of this compound are found in the urine of patients with mucopolysaccharidosis types III, IV, and VI, indicating its potential as a biomarker for these diseases .

- Therapeutic Development : Its involvement in the synthesis of sulfated glycoproteins makes it a candidate for developing treatments targeting metabolic disorders related to GAG metabolism.

Industrial Applications

This compound is also used in various industrial applications:

- Biomaterials Development : Due to its structural properties, it is utilized in creating biomaterials that mimic extracellular matrix components, which are crucial for tissue engineering and regenerative medicine.

- Affinity Chromatography : It serves as a component in affinity chromatography for purifying proteins that interact with sulfated sugars, enhancing the efficiency of protein purification processes.

Case Study 1: Tumor Metastasis

A study examined the role of this compound in Lewis lung carcinoma cells. Knockdown of the enzyme GalNAc4S-6ST resulted in reduced E-units in chondroitin sulfate chains, leading to decreased cell adhesion and invasive capacity. This highlights the compound's potential as a target for cancer therapy .

Case Study 2: Mucopolysaccharidosis Biomarker

Research has shown that patients with mucopolysaccharidosis exhibit significantly elevated urinary levels of this compound (300–400 times normal values). This finding supports its use as a diagnostic marker for these conditions .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Biochemical Research | Substrate for enzymatic studies; influences cellular signaling | Studies on N-acetylgalactosamine sulfatase |

| Medical Diagnostics | Biomarker for mucopolysaccharidosis; therapeutic target | Elevated levels in patient urine |

| Industrial Biotechnology | Used in biomaterials development; affinity chromatography | Protein purification techniques |

| Cancer Research | Role in tumor metastasis; potential therapeutic target | Inhibition of invasive capacity in tumors |

作用機序

細胞表面相互作用: 細胞表面のGalNAc4Sは、タンパク質(例えば、レクチン)および他の細胞への結合を仲介します。

シグナル伝達経路: それは、タンパク質-タンパク質相互作用に影響を与えることで、シグナル伝達経路を調節することができます。

類似化合物との比較

ガラクトース: ガラクトースとは異なり、GalNAc4SはC4位に硫酸基を持っています。

その他の硫酸化糖: GalNAc4Sは、グルコサミン6-硫酸やヘパラン硫酸など、他の硫酸化糖と類似しています。

特性

CAS番号 |

45233-43-0 |

|---|---|

分子式 |

C8H15NO9S |

分子量 |

301.27 g/mol |

IUPAC名 |

[(2R,3R,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H15NO9S/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16)/t4-,5-,6-,7+,8-/m1/s1 |

InChIキー |

WHCJUIFHMJFEFZ-UIAUGNHASA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)O |

Key on ui other cas no. |

45233-43-0 |

物理的記述 |

Solid |

同義語 |

N-acetylgalactosamine 4-sulfate NAG-4-S |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。